Gadolinium(III) trifluoromethanesulfonate
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Overview
Description
Gadolinium(III) trifluoromethanesulfonate, also known as gadolinium(III) triflate, is a chemical compound with the formula (CF3SO3)3Gd. It is a white solid that is highly soluble in water and many organic solvents. This compound is known for its use as a Lewis acid catalyst in various organic reactions .
Mechanism of Action
Target of Action
Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium (III) triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, this compound facilitates chemical reactions without being consumed in the process . It is a water-tolerant Lewis acid, meaning it can accept electron pairs and is resistant to water . This property allows it to be used in reactions involving silyl enol ethers and aldehydes, such as the Aldol reaction .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For example, in the Aldol reaction, it facilitates the condensation of aldehydes and silyl enol ethers . This reaction is a key step in the synthesis of many organic compounds.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions and allows them to occur under milder conditions than would otherwise be possible . The specific outcomes depend on the reaction being catalyzed.
Preparation Methods
Gadolinium(III) trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of gadolinium oxide (Gd2O3) with trifluoromethanesulfonic acid (CF3SO3H) in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the gadolinium oxide .
Another method involves the use of gadolinium chloride (GdCl3) as a starting material. Gadolinium chloride is reacted with silver trifluoromethanesulfonate (AgCF3SO3) in an organic solvent such as acetonitrile. The reaction mixture is then filtered to remove the precipitated silver chloride (AgCl), and the solvent is evaporated to obtain the desired product .
Chemical Reactions Analysis
Gadolinium(III) trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Aldol Reactions: It acts as a Lewis acid catalyst in the aldol reaction of silyl enol ethers with aldehydes, facilitating the formation of β-hydroxy ketones.
Diels-Alder Reactions: It catalyzes the enantioselective Diels-Alder reaction of quinones with dienes, leading to the formation of cyclohexene derivatives.
Isomerization and Dehydration Reactions: It is used in the isomerization and dehydration of glucose to produce 5-(hydroxymethyl)furfural (HMF) in combination with Brønsted acidic ionic liquids.
Scientific Research Applications
Gadolinium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids.
Industry: It is employed in the production of fine chemicals and materials, including polymers and biofuels.
Comparison with Similar Compounds
Gadolinium(III) trifluoromethanesulfonate is part of a family of trifluoromethanesulfonate compounds, which include:
- Scandium(III) trifluoromethanesulfonate
- Ytterbium(III) trifluoromethanesulfonate
- Indium(III) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Bismuth(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Aluminum trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
- Iron(III) trifluoromethanesulfonate
- Zinc trifluoromethanesulfonate
What sets this compound apart is its unique combination of high solubility, water tolerance, and strong Lewis acidity, making it particularly effective in catalyzing a wide range of organic reactions.
Biological Activity
Gadolinium(III) trifluoromethanesulfonate (Gd(OTf)₃) is a compound of increasing interest in various fields, particularly in medicinal chemistry and imaging. This article explores its biological activity, focusing on its applications, mechanisms of action, and associated safety concerns.
Overview of this compound
Gd(OTf)₃ is a salt formed from gadolinium and trifluoromethanesulfonic acid. It has been studied for its properties as a Lewis acid catalyst in organic reactions and as a contrast agent in magnetic resonance imaging (MRI). The compound's biological activity is largely attributed to its ability to influence chemical reactions and its interaction with biological systems.
Biological Applications
-
MRI Contrast Agent :
Gadolinium compounds are widely used as contrast agents in MRI due to their paramagnetic properties, which enhance imaging quality. Gd(OTf)₃ specifically has been shown to improve the relaxivity of water protons, making it effective for visualizing soft tissues in medical imaging . -
Catalytic Activity :
Gd(OTf)₃ has been utilized as a Lewis acid catalyst in the Groebke-Blackburn-Bienaymé (GBB) reaction, facilitating the formation of nitrogen-based heterocycles. This application highlights its role in synthetic organic chemistry, where it serves as a cost-effective alternative to more expensive catalysts like scandium triflate .
The biological activity of Gd(OTf)₃ can be attributed to several mechanisms:
- Paramagnetism : The presence of unpaired electrons in gadolinium ions enhances nuclear magnetic relaxation, which is critical for MRI applications. This property allows for better visualization of tissues and pathological changes .
- Lewis Acid Behavior : As a Lewis acid, Gd(OTf)₃ can activate substrates in chemical reactions by accepting electron pairs, facilitating various transformations in organic synthesis .
Safety and Toxicity Concerns
Despite its utility, the use of gadolinium compounds raises safety concerns:
- Toxicity : Studies have indicated that Gd(III) ions can be toxic to human cells in vitro and may lead to nephrogenic systemic fibrosis (NSF), particularly in patients with compromised renal function. This condition is associated with the accumulation of gadolinium in tissues .
- Subcellular Distribution : Research has shown that gadolinium accumulates in various organs when administered, raising concerns about long-term exposure and potential toxicity. For instance, studies involving animal models have demonstrated significant accumulation in the spleen, liver, and lungs .
Case Studies
Several studies have highlighted the biological activity and implications of Gd(OTf)₃:
-
MRI Imaging :
A study analyzed the effectiveness of Gd-based contrast agents in enhancing MRI images for patients with brain tumors. Results indicated that gadolinium concentrations were significantly higher in cerebrospinal fluid shortly after administration, suggesting effective penetration through the blood-brain barrier . -
Catalytic Applications :
In a comparative study on catalytic efficiency, Gd(OTf)₃ was shown to yield high product diversity when used in microwave-assisted reactions. It successfully facilitated the formation of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles with excellent yields .
Data Tables
The following table summarizes key findings related to the biological activity and applications of Gd(OTf)₃:
Properties
CAS No. |
52093-29-5 |
---|---|
Molecular Formula |
CHF3GdO3S |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
gadolinium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Gd/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
YETWLUGJYKSMHM-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Gd] |
solubility |
not available |
Origin of Product |
United States |
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